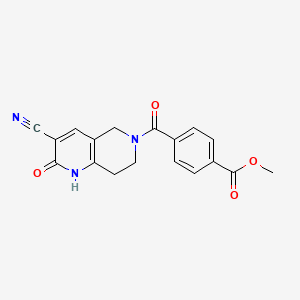

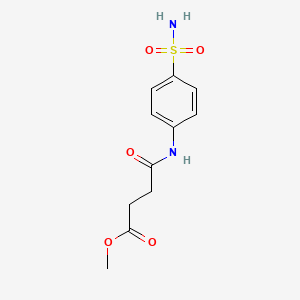

![molecular formula C8H14O B2641425 [(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanol CAS No. 2413847-15-9](/img/structure/B2641425.png)

[(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“[(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanol” is a chemical compound with a complex structure. It is related to the compound “(1S,5R)-Bicyclo[3.2.0]hept-2-en-6-one”, which has a molecular formula of C7H8O . The exact properties and uses of “this compound” are not widely documented in the available literature.

Molecular Structure Analysis

The molecular structure of “this compound” is complex and involves a bicyclic system . The related compound “(1S,5R)-Bicyclo[3.2.0]hept-2-en-6-one” has a molecular formula of C7H8O and an average mass of 108.138 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not well-documented in the available literature. The related compound “(1S,5R)-Bicyclo[3.2.0]hept-2-en-6-one” has a molecular formula of C7H8O and an average mass of 108.138 Da .Wissenschaftliche Forschungsanwendungen

Methanol's Role in Gold(I) Catalysis

A study explored methanol's influence on gold(I)-mediated cycloisomerizations, demonstrating that methanol directs the reactivity of substituted 1,3-dien-5-ynes towards the formation of 5-alkoxycyclopentadiene rather than a substituted benzene, highlighting the versatility of methanol in affecting chemical reaction pathways under specific catalytic conditions (Marín‐Luna et al., 2019).

Methanolysis of Bicyclo[3.1.0]hexane

Research on methanolysis under acidic and basic conditions of a bicyclo[3.1.0]hexane with one cyclopropane carbon flanked by a ketone and an ester or an aldehyde revealed the cleavage of activated cyclopropane bonds, yielding 4-methoxycyclohexane or 3-methoxymethylcyclopentanone, which showcases the chemical's reactivity in different environments (Lim et al., 2002).

Impact on Lipid Dynamics

A study using small angle neutron scattering demonstrated that methanol significantly accelerates the flip-flop and transfer kinetics of lipids in bilayer compositions. This highlights methanol's potential in biomembrane and proteolipid studies, affecting the structure-function relationship associated with bilayer composition (Nguyen et al., 2019).

Methanol in Hydrocarbon Conversion

The conversion of methanol to hydrocarbons, a process of interest for synthetic gasoline production, involves complex mechanisms that have been elucidated through research, including the role of methanol in forming light olefins via methanol-to-olefin (MTO) catalysis. This research provides insight into the fundamental processes of methanol conversion and its applications in energy and chemical synthesis (Haw et al., 2003).

Synthesis and Characterization of Nanoparticles

A hetero bicyclic compound was synthesized from the reaction between benzil and tris(hydroxymethyl)aminomethane in methanol, leading to the creation of zinc nanoparticles. This illustrates methanol's role in facilitating the synthesis and stabilization of nanoparticles, offering potential applications in material science and nanotechnology (Pushpanathan et al., 2014).

Eigenschaften

IUPAC Name |

[(1S,5R)-3-bicyclo[3.2.0]heptanyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c9-5-6-3-7-1-2-8(7)4-6/h6-9H,1-5H2/t6?,7-,8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPFBFCQVYFFYQA-IEESLHIDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C1CC(C2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@H]1CC(C2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

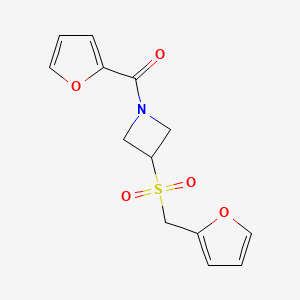

![2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2641349.png)

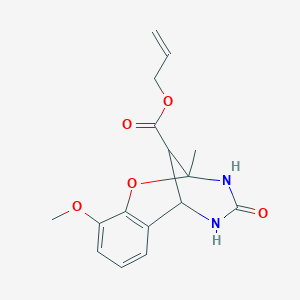

![4-(3-fluorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2641358.png)

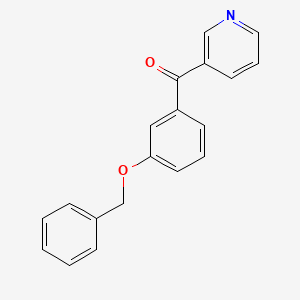

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2641359.png)

![N-[(4-Methyl-2-pyrrolidin-1-ylphenyl)methyl]prop-2-enamide](/img/structure/B2641361.png)

![Methyl 3-({2-[(2,3-dichlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2641365.png)